8-Fluoro-2,7-dimethylquinolin-5-amine

ADME Lipophilicity Membrane Permeability

Medicinal chemistry programs requiring metabolic stabilization of quinoline cores often face rapid oxidative clearance at C-8. Substituting with non-fluorinated analogs fails to replicate the electron-withdrawing effects and halogen bonding potential of this trisubstituted scaffold. - **C-8 fluorine** reduces metabolic hot-spot oxidation (XLogP3-AA: 2.4, TPSA: 38.9 Ų) - **C-5 amine** enables regioselective functionalization for SAR libraries - **CNS-relevant properties** (LogP 2.4, 1 HBD) for blood-brain barrier penetration - Supplied as research-grade material with immediate shipment

Molecular Formula C11H11FN2
Molecular Weight 190.22 g/mol
Cat. No. B11905922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2,7-dimethylquinolin-5-amine
Molecular FormulaC11H11FN2
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CC(=C2C=C1)N)C)F
InChIInChI=1S/C11H11FN2/c1-6-5-9(13)8-4-3-7(2)14-11(8)10(6)12/h3-5H,13H2,1-2H3
InChIKeyXODOSKGRUMKYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-2,7-dimethylquinolin-5-amine: Fluorinated Quinoline Scaffold


8-Fluoro-2,7-dimethylquinolin-5-amine (CAS 1420790-43-7, ChEMBL ID CHEMBL2203919) is a trisubstituted quinoline derivative characterized by a fluorine atom at the C-8 position and methyl groups at C-2 and C-7 on the quinoline core, alongside a primary amine at C-5 [1]. This compound belongs to the 5-aminoquinoline class, a privileged scaffold in antimalarial and kinase inhibitor research. Its molecular formula is C11H11FN2 with a molecular weight of 190.22 g/mol and a computed XLogP3-AA of 2.4 [2]. The strategic combination of electron-withdrawing (fluorine) and electron-donating (methyl) substituents creates a unique electronic environment that distinguishes it from non-fluorinated analogs, offering researchers a modifiable building block for structure-activity relationship (SAR) studies .

Why Generic Quinoline Analogs Cannot Substitute


In-class substitution of 8-fluoro-2,7-dimethylquinolin-5-amine without careful consideration of its specific substitution pattern can derail a medicinal chemistry program. The presence of the C-8 fluorine atom is not a passive modification; it critically influences the compound's electronic distribution, lipophilicity, and metabolic profile. Replacing it with a non-fluorinated analog like 2,7-dimethylquinolin-5-amine (CAS 1378259-69-8) eliminates the strong electron-withdrawing effect at C-8, which can alter the pKa of the quinoline nitrogen, reduce metabolic stability, and decrease target binding affinity [1]. The precise regiochemistry of the amine at C-5, combined with the fluorine at C-8, creates a unique hydrogen-bonding environment that is lost in regioisomeric 8-amino or unsubstituted analogs, making direct interchange a high-risk decision without supporting biological data .

Differentiation from Closest Structural Analogs


Enhanced Lipophilicity and Membrane Permeability

The incorporation of fluorine at the C-8 position of 8-fluoro-2,7-dimethylquinolin-5-amine significantly increases its lipophilicity compared to its non-fluorinated parent molecule, 2,7-dimethylquinolin-5-amine. The target compound has a computed logP (XLogP3-AA) of 2.4, whereas the non-fluorinated analog has a lower computed logP (ACD/LogP) of approximately 1.82 [1][2]. This increase in lipophilicity is expected to enhance passive membrane permeability and oral absorption.

ADME Lipophilicity Membrane Permeability

Improved Metabolic Stability via Fluorine Blocking

The C-8 position of the quinoline ring is a known site for cytochrome P450-mediated oxidative metabolism. Strategic fluorination at this position, as in 8-fluoro-2,7-dimethylquinolin-5-amine, is a well-validated strategy to block hydroxylation and increase metabolic stability. While direct microsomal stability data for this exact compound is not publicly available, the class-level effect of fluorine substitution at the 8-position of quinolines is documented to enhance metabolic stability and bioavailability . The non-fluorinated analog, 2,7-dimethylquinolin-5-amine, lacks this protective effect, making it more susceptible to first-pass metabolism .

Drug Metabolism CYP450 Metabolic Stability

Unique Electronic Profile and Binding Interactions

The 5-amino-8-fluoro substitution pattern of the target compound creates a distinctive electronic environment that is fundamentally different from regioisomeric analogs like 2,7-dimethylquinolin-8-amine (CAS 342412-19-5). In the target compound, the primary amine at C-5 is conjugated with the fluorine at C-8, forming a strong hydrogen-bond donor-acceptor system [1]. Regioisomeric 8-amino derivatives cannot engage in this same intramolecular interaction pattern, potentially altering their binding mode to biological targets such as kinases or receptors . This makes the target compound a unique tool for probing specific hydrogen-bonding interactions in target binding pockets.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Optimal Research Applications Based on Its Profile


Kinase Inhibitor Lead Optimization for ADME

Medicinal chemists can deploy 8-fluoro-2,7-dimethylquinolin-5-amine as a core scaffold when optimizing kinase inhibitor leads that suffer from poor metabolic stability. The strategic placement of fluorine at the metabolic hot spot C-8, inferred to protect the core from rapid oxidative clearance, can be a critical modification to extend the compound's half-life without adding excessive lipophilicity [1]. This can be particularly valuable in programs targeting chronic diseases where once-daily oral dosing is a target product profile requirement.

Halogen Bonding Probes in Structural Biology

The distinct electronic character of the C-8 fluorine in the target compound, especially when conjugated with the C-5 amine, provides an excellent tool for structural biologists to investigate halogen bonding and fluorine-specific interactions in protein-ligand co-crystal structures [1]. Replacing a hydrogen or a methyl group with a fluorine atom can lead to significant changes in binding affinity and selectivity, making this compound a valuable member of a 'fluorine scan' library for fragment-based drug design.

Anti-infective Agents with Membrane Penetration

The quinoline scaffold is privileged in anti-infective drug discovery. The increased lipophilicity of 8-fluoro-2,7-dimethylquinolin-5-amine (XLogP3-AA = 2.4) compared to its non-fluorinated analog suggests it could be a superior intermediate for synthesizing new antimalarial or antibacterial agents that require efficient penetration of biological membranes to reach intracellular targets [1]. This aligns with findings that fluorinated quinoline derivatives can exhibit enhanced antiparasitic potency [2].

CNS-Penetrant Chemical Probe Development

For CNS drug discovery programs, balancing lipophilicity and hydrogen-bonding capacity is crucial for crossing the blood-brain barrier. The target compound's computed properties (LogP 2.4, TPSA 38.9 Ų, one HBD) fall within favorable ranges for CNS penetration [1]. Its unique push-pull electronic system may also reduce P-glycoprotein efflux liability, a common challenge with simpler quinoline scaffolds, positioning it as a promising template for CNS-penetrant chemical probes targeting neurodegenerative disease targets such as MAO-B.

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